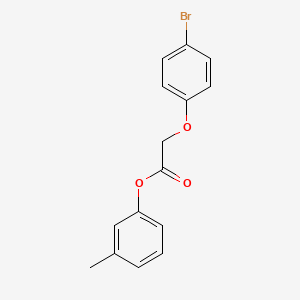

3-甲基苯基(4-溴苯氧基)乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-methylphenyl (4-bromophenoxy)acetate” is a compound of interest in various fields of chemistry and materials science. Its synthesis and properties are explored in the context of its potential applications in enzymatic inhibition, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of related bromophenols and derivatives often involves the reaction of brominated phenolic compounds with various acetates or acetoxy derivatives under specific conditions. For instance, Bayrak et al. (2017) described the synthesis of 4-phenylbutenone derivative bromophenols, highlighting methodologies that could be applicable to synthesizing compounds like “3-methylphenyl (4-bromophenoxy)acetate” (Çetin Bayrak et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to “3-methylphenyl (4-bromophenoxy)acetate” has been studied using various spectroscopic techniques, including FT-IR, UV–Vis, NMR, and X-ray crystallography. These studies provide insights into the bonding, geometry, and stereochemistry of the compound. For example, Mao et al. (2015) reported the crystal structure characterization of a related compound, providing detailed insights into its molecular geometry and interactions (Da-jie Mao et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of “3-methylphenyl (4-bromophenoxy)acetate” can be inferred from studies on similar compounds. These include reactions under palladium catalysis, as described by Wakui et al. (2004), where multiple arylation processes involving C-C and C-H bond cleavages are highlighted. Such reactions are crucial for functionalizing the compound for various applications (H. Wakui et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the applications and handling of “3-methylphenyl (4-bromophenoxy)acetate.” The crystal structure analysis provides insights into the compound's solid-state properties, which are fundamental for its material applications.

Chemical Properties Analysis

The chemical properties of “3-methylphenyl (4-bromophenoxy)acetate,” including its acidity, basicity, and reactivity towards various chemical agents, are crucial for its functionalization and application in organic synthesis. Studies on related compounds, like the work of Takjoo et al. (2013), offer valuable information on the chemical behavior and potential applications of such compounds (R. Takjoo et al., 2013).

科学研究应用

抗氧化和抗癌活性

天然溴酚,包括与3-甲基苯基(4-溴苯氧基)乙酸盐类似的衍生物,因其抗氧化和抗癌活性而被广泛研究。这些化合物通常来自海藻,已显示出对自由基的有效清除活性,并对某些自由基表现出中等的活性,表明在食品和制药领域作为天然抗氧化剂的潜在应用 (Li et al., 2012)。此外,天然溴酚的甲基化和乙酰化衍生物已在细胞水平上显示出显着的抗氧化和抗癌潜力,表明它们值得在药物开发中进一步研究 (Dong et al., 2022)。

碳酸酐酶抑制剂

已合成溴酚衍生物并将其评估为碳酸酐酶的抑制剂,碳酸酐酶是各种生物过程中 pH 调节的关键酶。这些化合物,包括溴化酚及其衍生物,已显示出对人碳酸酐酶亚型的抑制效力,表明它们作为与异常 pH 水平相关的疾病的治疗剂的潜力。值得注意的是,这些化合物表现出竞争性抑制,突出了它们的专一性和有效性 (Akbaba et al., 2013)。

抗菌特性

对来自红藻 Rhodomela confervoides 的溴酚的研究已经确定了具有中等抗菌活性的化合物。这些发现表明,包括与3-甲基苯基(4-溴苯氧基)乙酸盐类似的结构在内的溴酚可以用作天然抗菌剂。可以进一步探索已识别的化合物在对抗细菌感染方面的潜力,特别是考虑到对传统抗生素的耐药性不断增加 (Xu et al., 2003)。

神经系统疾病的酶抑制

4-苯基丁烯酮衍生物溴酚的合成,包括天然产物,已经揭示了对碳酸酐酶、乙酰胆碱酯酶和丁酰胆碱酯酶等酶的有效抑制。这些酶与各种神经系统疾病有关,表明3-甲基苯基(4-溴苯氧基)乙酸盐的衍生物可能是治疗阿尔茨海默病和青光眼等疾病的潜在候选者。抑制效果与临床抑制剂相当,为新的治疗剂开辟了道路 (Bayrak et al., 2017)。

属性

IUPAC Name |

(3-methylphenyl) 2-(4-bromophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-11-3-2-4-14(9-11)19-15(17)10-18-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFZAYGSAPZUBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)

![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)

![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)

![1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)